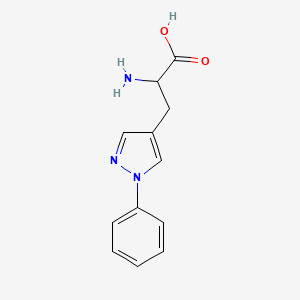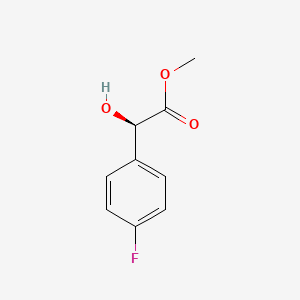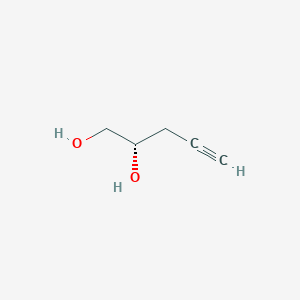
(2S)-pent-4-yne-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-pent-4-yne-1,2-diol is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) on the second carbon and a triple bond between the fourth and fifth carbons in the pentane chain. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-pent-4-yne-1,2-diol can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a propargylic ketone, using chiral catalysts. For example, the reduction of 4-pentyn-2-one using a chiral catalyst like ®-BINAP-RuCl2 can yield this compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent production. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings .
化学反応の分析
Types of Reactions
(2S)-pent-4-yne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Hydrogenation can be performed using catalysts like Pd/C (palladium on carbon) under hydrogen gas.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like NaOH (sodium hydroxide).
Major Products
Oxidation: Oxidation of this compound can yield 4-pentyn-2-one or 4-pentynal.
Reduction: Reduction can produce (2S)-pent-4-ene-1,2-diol or (2S)-pentane-1,2-diol.
Substitution: Substitution reactions can lead to various derivatives, depending on the nucleophile used
科学的研究の応用
(2S)-pent-4-yne-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science .
作用機序
The mechanism of action of (2S)-pent-4-yne-1,2-diol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. In cancer research, it may exert effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
(2R)-pent-4-yne-1,2-diol: The enantiomer of (2S)-pent-4-yne-1,2-diol, with similar chemical properties but different biological activities.
(2S)-pent-4-ene-1,2-diol: A reduced form with a double bond instead of a triple bond.
(2S)-pentane-1,2-diol: A fully saturated analog with single bonds only .
Uniqueness
This compound is unique due to its triple bond and chiral center, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C5H8O2 |
|---|---|
分子量 |
100.12 g/mol |
IUPAC名 |
(2S)-pent-4-yne-1,2-diol |
InChI |
InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m0/s1 |
InChIキー |
AITIYGVGTCTFFC-YFKPBYRVSA-N |
異性体SMILES |
C#CC[C@@H](CO)O |
正規SMILES |
C#CCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



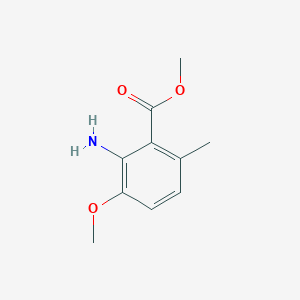
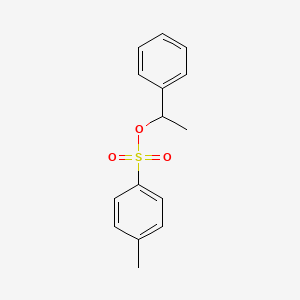
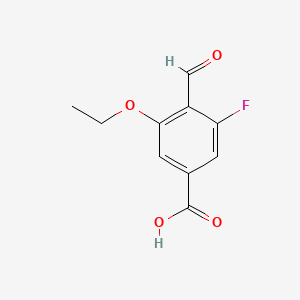
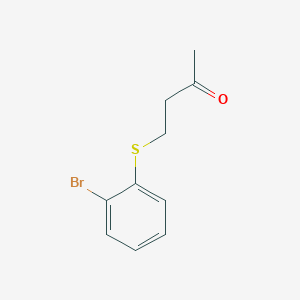
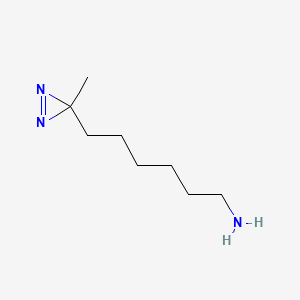
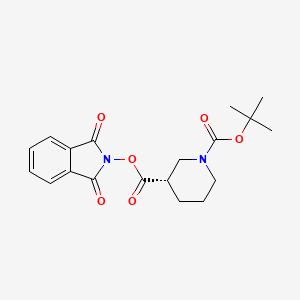
![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
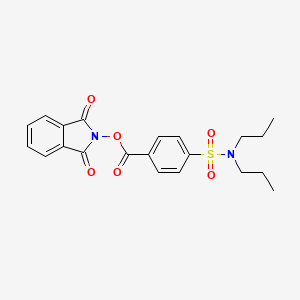
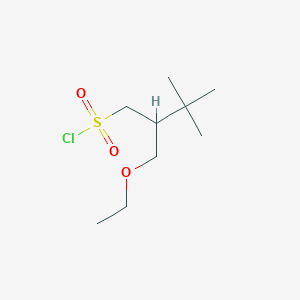
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
